molecular formula C20H20N6O5 B11091133 N,N'-bis(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

N,N'-bis(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

Cat. No.: B11091133
M. Wt: 424.4 g/mol
InChI Key: SKNUWDCKJPBZAT-UHFFFAOYSA-N
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Description

N,N’-bis(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is a complex organic compound characterized by its unique structure, which includes two dimethoxyphenyl groups and an oxadiazolo-pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine typically involves multi-step organic reactions. One common method starts with the preparation of the oxadiazolo-pyrazine core, followed by the introduction of the dimethoxyphenyl groups. The reaction conditions often require the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the oxadiazolo-pyrazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

Chemistry

In chemistry, N,N’-bis(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, its effects on cellular processes, and its potential therapeutic applications.

Medicine

In medicinal chemistry, N,N’-bis(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity, potency, and pharmacokinetic properties.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism by which N,N’-bis(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2,4-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
  • N,N’-bis(3,4-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

Uniqueness

Compared to similar compounds, N,N’-bis(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine stands out due to the specific positioning of the dimethoxy groups, which can influence its chemical reactivity, biological activity, and physical properties. This unique arrangement may result in distinct advantages in certain applications, such as enhanced selectivity in biological systems or improved material properties in industrial applications.

Properties

Molecular Formula

C20H20N6O5

Molecular Weight

424.4 g/mol

IUPAC Name

5-N,6-N-bis(2,5-dimethoxyphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

InChI

InChI=1S/C20H20N6O5/c1-27-11-5-7-15(29-3)13(9-11)21-17-18(24-20-19(23-17)25-31-26-20)22-14-10-12(28-2)6-8-16(14)30-4/h5-10H,1-4H3,(H,21,23,25)(H,22,24,26)

InChI Key

SKNUWDCKJPBZAT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC3=NON=C3N=C2NC4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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